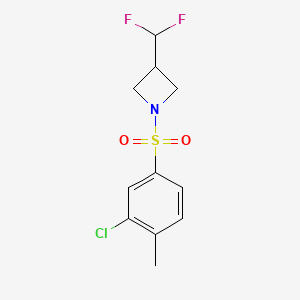

1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine

Descripción

1-(3-Chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine is a sulfonamide-functionalized azetidine derivative characterized by a chloro-methyl-substituted benzene ring and a difluoromethyl group on the azetidine scaffold. Its molecular formula is C₁₁H₁₂ClF₂NO₂S, with an average mass of 295.74 g/mol (calculated using standard atomic weights). The presence of fluorine and chlorine atoms enhances its polarity and metabolic stability, while the azetidine ring contributes to conformational rigidity .

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF2NO2S/c1-7-2-3-9(4-10(7)12)18(16,17)15-5-8(6-15)11(13)14/h2-4,8,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNJFCOYARCNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with an appropriate azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids or sulfonates.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and bases like triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an aminosulfonyl derivative, while oxidation may produce a sulfone.

Aplicaciones Científicas De Investigación

1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with analogous azetidine and sulfonamide derivatives:

Table 1: Key Structural and Functional Comparisons

Key Comparison Points

Fluorine Substituents: The difluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 3-methanesulfonylazetidine hydrochloride). Fluorine’s electron-withdrawing effect reduces basicity of adjacent amines, improving membrane permeability . In contrast, the imidazo-pyridinone derivative () uses fluorine to optimize binding interactions in heterocyclic systems .

Sulfonyl Linker :

The 3-chloro-4-methylbenzenesulfonyl group introduces steric bulk and electronic effects distinct from smaller sulfonyl groups (e.g., methanesulfonyl in or cyclopropylsulfonyl in ). This substitution may influence protein-binding interactions or solubility.

Azetidine vs. Other Heterocycles: Azetidine’s four-membered ring imposes conformational constraints compared to five- or six-membered heterocycles (e.g., imidazo-pyridinone in ). This rigidity can enhance target selectivity but may reduce synthetic accessibility.

Biological Activity :

While explicit data for the target compound are unavailable, structurally related azetidine sulfonamides (e.g., JAK inhibitors in ) demonstrate kinase inhibition via sulfonyl-mediated hydrogen bonding. The chloro-methyl aromatic system in the target compound may similarly engage in hydrophobic interactions.

Research Findings and Implications

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step functionalization of the azetidine ring, analogous to routes described in (e.g., Pd-C catalyzed hydrogenation, nucleophilic substitution).

- Fluorine-Driven Optimization : Fluorination strategies, as highlighted in , are critical for balancing bioavailability and stability in lead compounds.

- Unresolved Questions : Comparative pharmacokinetic data (e.g., half-life, CYP450 interactions) for the target compound versus analogs remain unstudied in the available literature.

Actividad Biológica

1-(3-Chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a sulfonyl group and a difluoromethyl moiety. Its molecular formula is C11H10ClF2N2O2S, and it has a molecular weight of approximately 304.72 g/mol. The presence of the chloro and difluoromethyl substituents may influence its reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing sulfonyl groups have been associated with antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

- Anticancer Activity : Azetidine derivatives have shown promise in inhibiting cancer cell proliferation, potentially through apoptosis induction or cell cycle arrest.

Biological Activity Data

Case Studies

- Antifungal Activity : A study exploring the antifungal potential of various azetidine derivatives showed that compounds similar to 1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine exhibited effective growth inhibition against several phytopathogenic fungi. The results suggest that the presence of specific substituents can enhance antifungal potency.

- Cytotoxic Effects : In a comparative analysis of azetidine derivatives, it was found that those with halogen substitutions (like chlorine) exhibited increased cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the potential for these compounds to be used in combination therapies to enhance efficacy against resistant cancer types.

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets. For instance, hydrogen bonding interactions between the carbonyl oxygen atom of azetidine derivatives and specific amino acids in target proteins were observed, suggesting a mechanism for their inhibitory effects.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine?

Methodological Answer:

The synthesis typically involves coupling 3-(difluoromethyl)azetidine with 3-chloro-4-methylbenzenesulfonyl chloride via nucleophilic substitution. Key steps include:

- Azetidine Activation : Deprotonation of the azetidine nitrogen using a base like NaH or K₂CO₃ to enhance nucleophilicity .

- Sulfonylation : Reaction with the sulfonyl chloride in anhydrous dichloromethane or THF at 0–25°C, monitored by TLC or HPLC for completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Basic Question: How does the difluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer:

The difluoromethyl group (-CF₂H) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Key effects:

- Metabolic Resistance : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to methyl or hydroxymethyl analogs, improving membrane permeability .

- Hydrogen Bonding : The -CF₂H group can act as a weak hydrogen bond donor, influencing target binding .

Basic Question: What computational tools are suitable for studying target binding interactions?

Methodological Answer:

- Docking : AutoDock Vina is recommended for preliminary binding mode prediction due to its speed and accuracy in scoring ligand-receptor interactions. Use a grid box centered on the active site with 20 Å dimensions .

- Force Field Optimization : Apply AMBER or CHARMM for refining docking poses, accounting for fluorine’s van der Waals parameters .

- Validation : Compare results with crystallographic data (if available) or mutagenesis studies to confirm key interactions .

Basic Question: How can conformational flexibility of the azetidine ring impact biological activity?

Methodological Answer:

Azetidine’s puckered conformation affects spatial orientation of the difluoromethyl and sulfonyl groups. Strategies to study:

- CSD Analysis : Search the Cambridge Structural Database (CSD) for similar azetidine derivatives to identify common conformers .

- MD Simulations : Run 50–100 ns molecular dynamics simulations (e.g., GROMACS) to assess ring flexibility in solvated environments .

- SAR Correlation : Compare activity of rigid vs. flexible analogs (e.g., azetidine vs. pyrrolidine derivatives) .

Basic Question: What analytical techniques validate the compound’s purity and structure?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .

- NMR : ¹⁹F NMR (δ ~ -140 ppm for -CF₂H) and ¹H NMR (azetidine protons at δ 3.5–4.0 ppm) confirm structure .

- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₁₁H₁₂ClF₂NO₂S: 320.0321) .

Advanced Question: How to address stereochemical challenges during synthesis?

Methodological Answer:

If chiral centers are present (e.g., in azetidine precursors):

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or diastereomeric salt formation with tartaric acid .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-phosphine complexes) for enantioselective azetidine ring formation .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .

Advanced Question: What role do fluorine substituents play in protein-ligand binding thermodynamics?

Methodological Answer:

Fluorine’s impact is multifaceted:

- Hydrophobic Effect : -CF₂H enhances binding entropy via desolvation in hydrophobic pockets .

- Dipole Interactions : Fluorine’s quadrupole moment stabilizes interactions with backbone amides or aromatic residues (e.g., Phe, Tyr) .

- Conformational Restriction : Fluorine’s steric and electronic effects limit rotameric states, favoring bioactive conformers .

Advanced Question: How to optimize force field parameters for fluorine-containing moieties?

Methodological Answer:

- Parameterization : Derive Lennard-Jones and partial charge values from quantum mechanics (QM) calculations (e.g., B3LYP/6-31G*) .

- Validation : Compare simulated vs. experimental data (e.g., crystal structure distances, NMR NOEs) .

- Database Mining : Use CSD and Protein Data Bank (PDB) to refine fluorine-protein interaction profiles .

Advanced Question: What strategies resolve contradictions in docking vs. experimental binding data?

Methodological Answer:

- Ensemble Docking : Screen multiple receptor conformations (e.g., from MD trajectories) to account for flexibility .

- Solvent Effects : Include explicit water molecules in docking grids to model bridging interactions .

- Free Energy Calculations : Use MM/GBSA or FEP to quantify binding energy discrepancies .

Advanced Question: How to assess metabolic stability in vitro?

Methodological Answer:

- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound loss via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Metabolite ID : High-resolution mass spectrometry (HRMS) detects oxidative (e.g., -CF₂H → -COOH) or hydrolytic metabolites .

Advanced Question: What in silico methods predict off-target interactions?

Methodological Answer:

- PharmaDB Screening : Use SwissTargetPrediction or SEA to identify potential off-targets based on structural similarity .

- Proteome-Wide Docking : Employ tools like DOCKTITE to scan the PDB for unintended binding pockets .

- Machine Learning : Train models on ChEMBL data to flag high-risk targets (e.g., kinases, GPCRs) .

Advanced Question: How to design SAR studies for fluorinated analogs?

Methodological Answer:

- Fluorine Scanning : Synthesize analogs with -CF₃, -CHF₂, or -CF₂Cl to probe steric/electronic effects .

- Biological Assays : Test inhibitory potency (IC₅₀) against target enzymes (e.g., kinases) and correlate with computed electrostatic potentials .

- Crystallography : Co-crystal structures reveal fluorine’s role in key interactions (e.g., halogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.